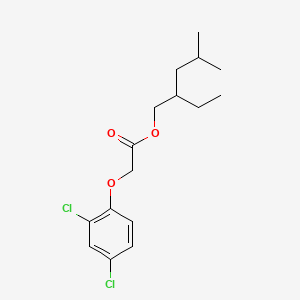
2,4-D 2-ethyl-4-methylpentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sweet smelling liquid.
Applications De Recherche Scientifique
Environmental Behavior and Degradation
2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives like 2,4-D 2-ethylhexyl ester have been extensively used as herbicides. Studies have shown that both amine salt and ester forms of 2,4-D exhibit equivalent rates of dissipation in soil. These compounds rapidly convert to the same anionic form, indicating little difference in environmental behavior based on ester or amine forms (Wilson, Geronimo, & Armbruster, 1997).
Residue Analysis and Risk Assessment
The quantification of residues of 2,4-D isooctyl ester, a related compound, in corn and soybeans using advanced analytical techniques showed that terminal residues of these compounds in edible matrices were less than the limits of quantification at harvest time. This indicates a low health risk to consumers, highlighting the importance of residue analysis in agricultural products (Zheng, Liu, & Hu, 2020).
Adsorption Behavior
The adsorption behavior of flavor-active esters, including ethyl 4-methylpentanoate, in the presence of ethanol has been studied. Understanding their adsorption in various conditions is crucial for the separation of these esters during industrial processes such as beer production (Saffarionpour et al., 2019).
Biosynthesis and Aroma Contribution
Research on the biosynthesis of 2-methylbutyl and 2-methylbutanoate esters in apples, including ethyl 2-methylbutanoate, provides insights into the contribution of these esters to fruit aroma. This research helps in understanding the flavor profile of fruits and the potential for genetic or agricultural manipulation to enhance desired aromas (Rowan et al., 1996).
Catalysis and Chemical Synthesis
The enantioselectivity of certain catalytic reactions can be influenced by the structure of esters like 1-methylpentyl propanoate. Such research has implications for improving the efficiency and selectivity of chemical synthesis, particularly in producing pharmaceuticals and fine chemicals (Chaput et al., 2012).
Propriétés
Numéro CAS |
53404-37-8 |
|---|---|
Nom du produit |
2,4-D 2-ethyl-4-methylpentyl ester |
Formule moléculaire |
C16H22Cl2O3 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
(2-ethyl-4-methylpentyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H22Cl2O3/c1-4-12(7-11(2)3)9-21-16(19)10-20-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,4,7,9-10H2,1-3H3 |
Clé InChI |
FWXSAXJNSVIOLZ-UHFFFAOYSA-N |
SMILES |
CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Autres numéros CAS |
53404-37-8 |
Description physique |
Sweet smelling liquid. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)


![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)
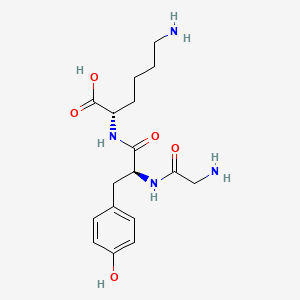
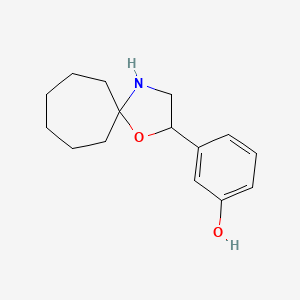
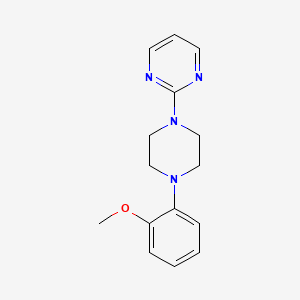
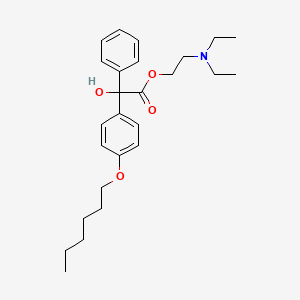
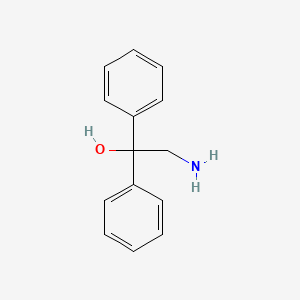

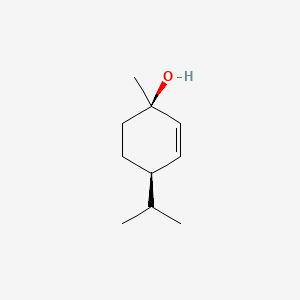
![Benzo[b]picene](/img/structure/B1614567.png)

![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)